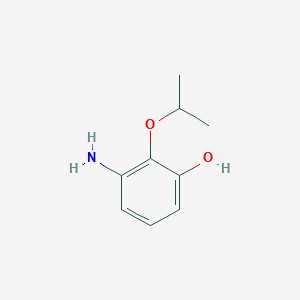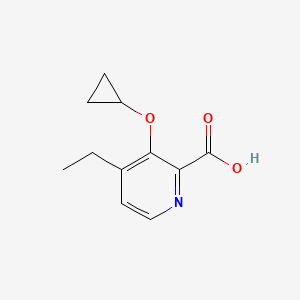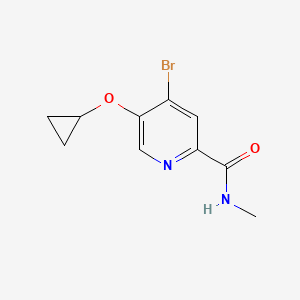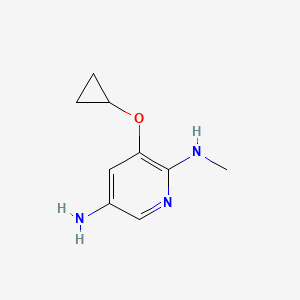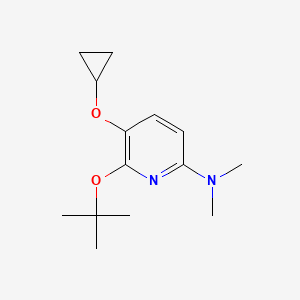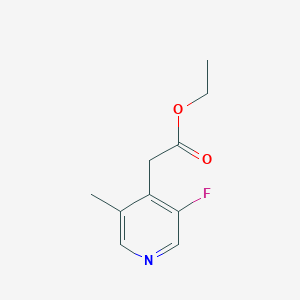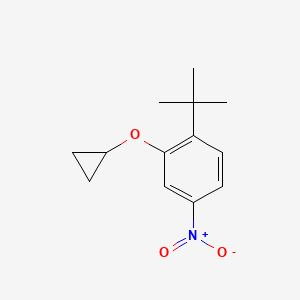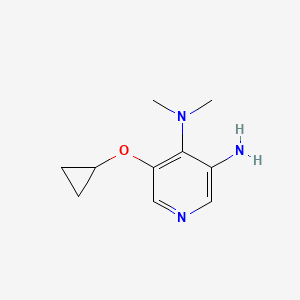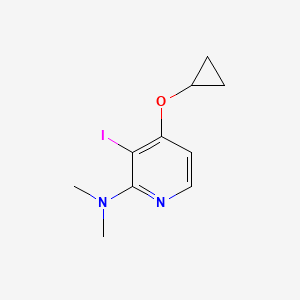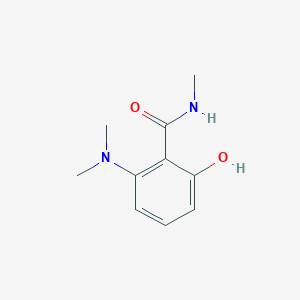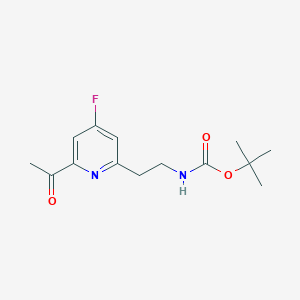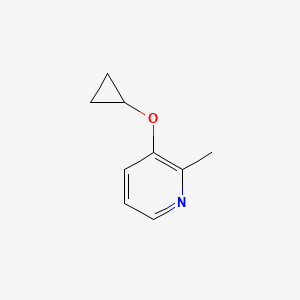
2-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.679 g/mol This compound is known for its unique structural features, which include a chloro group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-4-amine typically involves the reaction of 2-chloro-5-hydroxypyridine with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with N,N-dimethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-cyclopropyloxy-N,N-dimethylpyridin-3-amine: Similar structure but with the cyclopropoxy group at a different position on the pyridine ring.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains two chloro groups instead of one and lacks the cyclopropoxy group.
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-5-cyclopropyloxy-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)8-5-10(11)12-6-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
GMTWXWPCZBAECC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NC=C1OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


